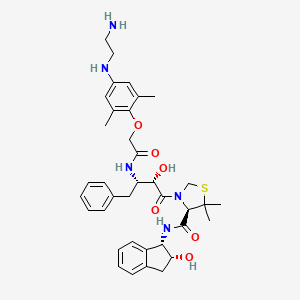

(R)-3-((2S,3S)-3-(2-(4-(2-aminoethylamino)-2,6-dimethylphenoxy)acetamido)-2-hydroxy-4-phenylbutanoyl)-N-((1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl)-5,5-dimethylthiazolidine-4-carboxamide

Beschreibung

KNI-10737 is a small molecular drug known for its potential therapeutic applications. It is primarily investigated for its inhibitory effects on specific proteases, making it a promising candidate in the treatment of diseases such as malaria and certain viral infections .

Eigenschaften

Molekularformel |

C37H47N5O6S |

|---|---|

Molekulargewicht |

689.9 g/mol |

IUPAC-Name |

(4R)-3-[(2S,3S)-3-[[2-[4-(2-aminoethylamino)-2,6-dimethylphenoxy]acetyl]amino]-2-hydroxy-4-phenylbutanoyl]-N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide |

InChI |

InChI=1S/C37H47N5O6S/c1-22-16-26(39-15-14-38)17-23(2)33(22)48-20-30(44)40-28(18-24-10-6-5-7-11-24)32(45)36(47)42-21-49-37(3,4)34(42)35(46)41-31-27-13-9-8-12-25(27)19-29(31)43/h5-13,16-17,28-29,31-32,34,39,43,45H,14-15,18-21,38H2,1-4H3,(H,40,44)(H,41,46)/t28-,29+,31-,32-,34+/m0/s1 |

InChI-Schlüssel |

KGNXIOMLRKTRJD-ZYOXRPPDSA-N |

Isomerische SMILES |

CC1=CC(=CC(=C1OCC(=O)N[C@@H](CC2=CC=CC=C2)[C@@H](C(=O)N3CSC([C@H]3C(=O)N[C@@H]4[C@@H](CC5=CC=CC=C45)O)(C)C)O)C)NCCN |

Kanonische SMILES |

CC1=CC(=CC(=C1OCC(=O)NC(CC2=CC=CC=C2)C(C(=O)N3CSC(C3C(=O)NC4C(CC5=CC=CC=C45)O)(C)C)O)C)NCCN |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of KNI-10737 involves multiple steps, starting with the preparation of key intermediates. The process typically includes the formation of peptide bonds and the incorporation of specific functional groups to enhance its inhibitory activity. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations .

Industrial Production Methods: Industrial production of KNI-10737 follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed to purify the final product. The use of automated reactors and continuous flow systems can further enhance the scalability of the production process .

Analyse Chemischer Reaktionen

Arten von Reaktionen: KNI-10737 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, die oft durch Oxidationsmittel gefördert wird.

Reduktion: Das Gegenteil von Oxidation, diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff, typischerweise unter Verwendung von Reduktionsmitteln.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Häufige Reduktionsmittel umfassen Natriumborhydrid und Lithiumaluminiumhydrid.

Substitution: Häufige Reagenzien umfassen Halogenide und organometallische Verbindungen.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann die Oxidation zu hydroxylierten Derivaten führen, während die Reduktion zu desoxygenierten Verbindungen führen kann .

Wissenschaftliche Forschungsanwendungen

KNI-10737 hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Es wird als Modellverbindung zur Untersuchung der Proteaseinhibition und zur Entwicklung neuer Synthesemethoden verwendet.

Biologie: Es wird in der Forschung eingesetzt, um die Rolle von Proteasen in verschiedenen biologischen Prozessen zu verstehen.

Medizin: KNI-10737 wird wegen seiner potenziellen therapeutischen Anwendungen bei der Behandlung von Krankheiten wie Malaria und Virusinfektionen untersucht.

Industrie: Es wird bei der Entwicklung neuer Medikamente und Therapeutika eingesetzt.

5. Wirkmechanismus

KNI-10737 übt seine Wirkungen aus, indem es bestimmte Proteasen, wie z. B. Plasmepsine, hemmt, die an der Degradation von Hämoglobin in Malariaparasiten beteiligt sind. Die Verbindung bindet an die aktive Stelle der Protease und verhindert so, dass sie die Hydrolyse von Peptidbindungen katalysiert. Diese Inhibition stört den Lebenszyklus des Parasiten, was zu seinem Tod führt .

Molekulare Ziele und Pfade: Die primären molekularen Ziele von KNI-10737 sind die Plasmepsine in Plasmodium falciparum. Die Verbindung interagiert mit wichtigen Aminosäureresten in der aktiven Stelle der Protease und bildet stabile Komplexe, die ihre Aktivität hemmen .

Wirkmechanismus

KNI-10737 exerts its effects by inhibiting specific proteases, such as plasmepsins, which are involved in the degradation of hemoglobin in malaria parasites. The compound binds to the active site of the protease, preventing it from catalyzing the hydrolysis of peptide bonds. This inhibition disrupts the life cycle of the parasite, leading to its death .

Molecular Targets and Pathways: The primary molecular targets of KNI-10737 are the plasmepsins in Plasmodium falciparum. The compound interacts with key amino acid residues in the active site of the protease, forming stable complexes that inhibit its activity .

Vergleich Mit ähnlichen Verbindungen

KNI-10737 wird mit anderen ähnlichen Verbindungen verglichen, wie z. B. KNI-10729 und KNI-10683. Diese Verbindungen haben ähnliche strukturelle Merkmale und Hemmmechanismen, unterscheiden sich jedoch in ihrer Potenz und Selektivität. KNI-10737 ist einzigartig in seiner Fähigkeit, stabile Komplexe mit mehreren Proteasen zu bilden, was es zu einem vielseitigen Inhibitor macht .

Liste ähnlicher Verbindungen:

- KNI-10729

- KNI-10683

- KNI-10333

- KNI-10343

KNI-10737 zeichnet sich durch seine hohe Hemmaktivität und seine breite Wirksamkeit gegen verschiedene Proteasen aus, was es zu einer wertvollen Verbindung in der wissenschaftlichen Forschung und Arzneimittelentwicklung macht.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.